N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(trifluoromethyl)bicyclo[222]octan-1-amine is a compound with a unique bicyclic structure that includes a trifluoromethyl group
Preparation Methods
The synthesis of N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine.
Methylation: The amine group is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Reaction Conditions: The reactions are usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the methylation process.
Chemical Reactions Analysis
N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding amine.
Scientific Research Applications
N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Comparison with Similar Compounds
N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine can be compared with other similar compounds:
4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine: This compound lacks the N-methyl group, which may affect its reactivity and biological activity.
Bicyclo[2.2.2]octane derivatives: Other derivatives of bicyclo[2.2.2]octane may have different substituents, leading to variations in their chemical and biological properties.
This compound stands out due to its unique trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H16F3N |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C10H16F3N/c1-14-9-5-2-8(3-6-9,4-7-9)10(11,12)13/h14H,2-7H2,1H3 |
InChI Key |
FSVSMRAYZICHIT-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CCC(CC1)(CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.